

Kelfiprim's Efficacy Against Multi-Drug Resistant Clinical Isolates: A Comparative Guide

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Compound of Interest

Compound Name: *Kelfiprim*

Cat. No.: *B1219229*

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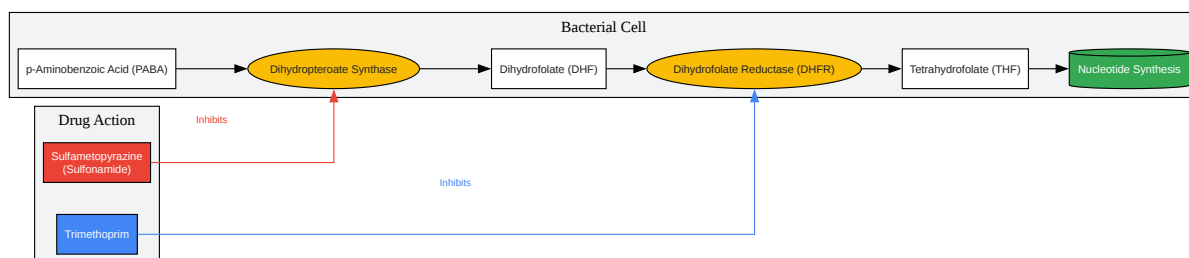
This guide provides a comparative analysis of **Kelfiprim** (a combination of trimethoprim and sulfametopyrazine) and its potential efficacy against multi-drug resistant (MDR) clinical isolates. Due to a lack of recent, specific in vitro studies on **Kelfiprim** against contemporary MDR strains, this guide leverages data on the closely related and widely studied combination of trimethoprim-sulfamethoxazole (co-trimoxazole). This comparison aims to provide a valuable reference for researchers and drug development professionals exploring alternative therapeutic strategies for challenging infections.

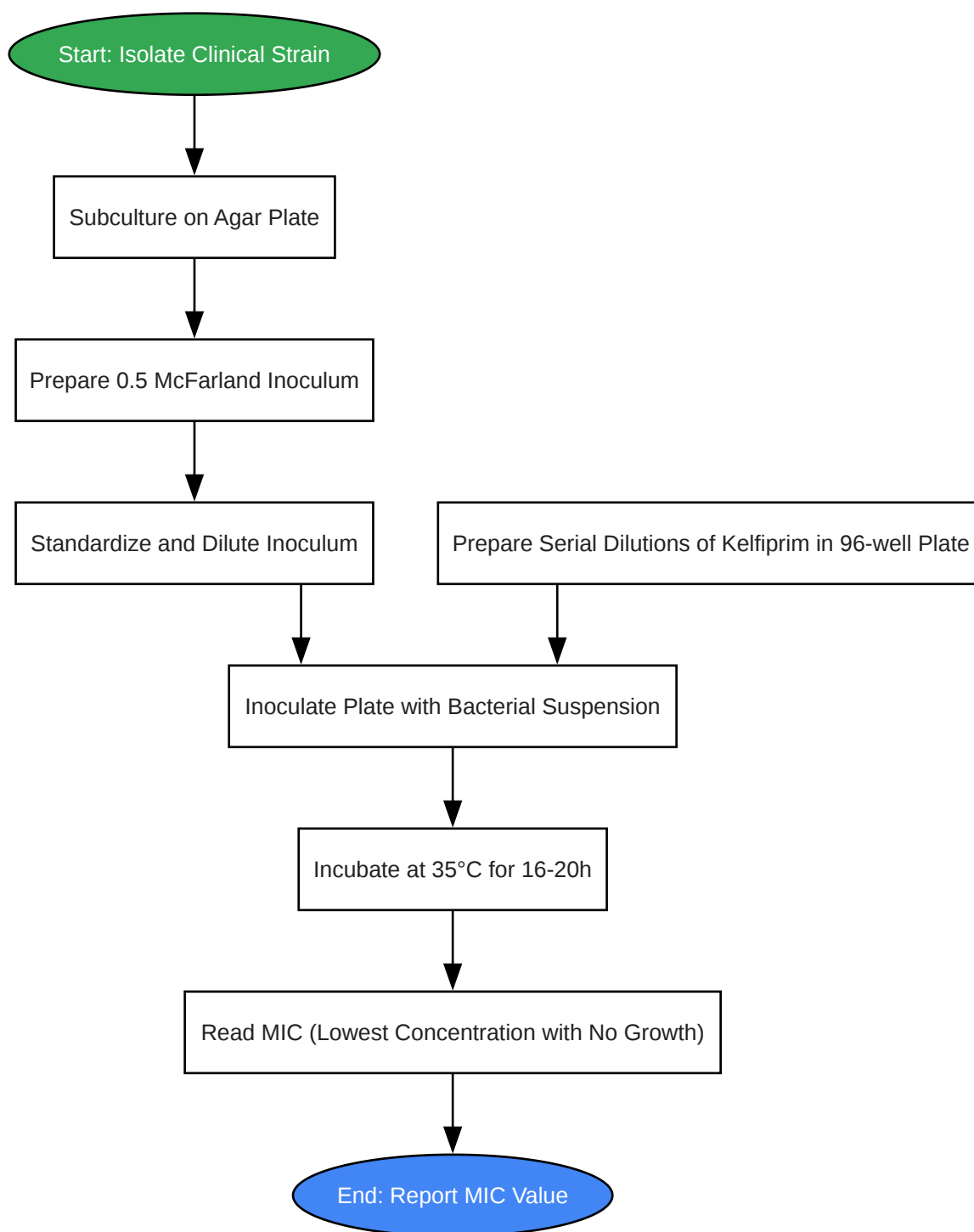
Introduction to Kelfiprim and its Mechanism of Action

Kelfiprim is a bactericidal agent composed of two active ingredients: trimethoprim, a dihydrofolate reductase inhibitor, and sulfametopyrazine, a long-acting sulfonamide.^[1] This combination acts by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its disruption is lethal to bacteria.

Sulfonamides, like sulfametopyrazine, are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase. Trimethoprim then blocks the subsequent step by inhibiting dihydrofolate reductase. This synergistic action makes the combination more effective than either agent alone.

Signaling Pathway: Bacterial Folate Synthesis Inhibition





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References

- 1. droracle.ai [droracle.ai]
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